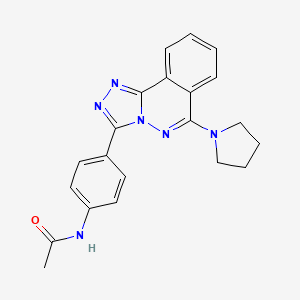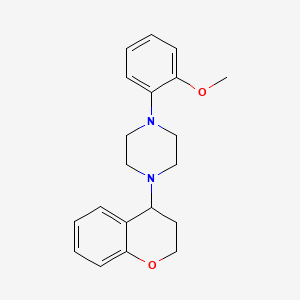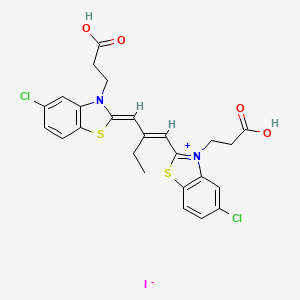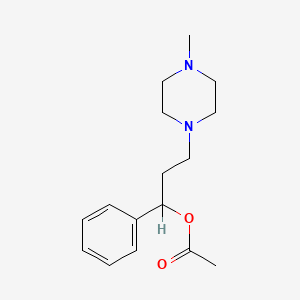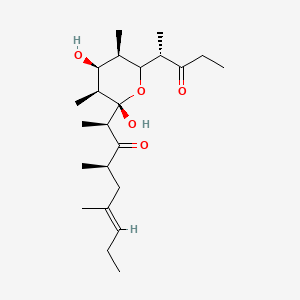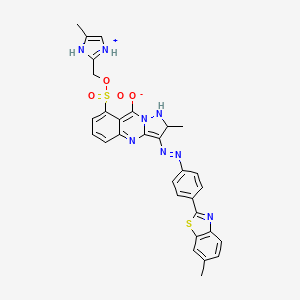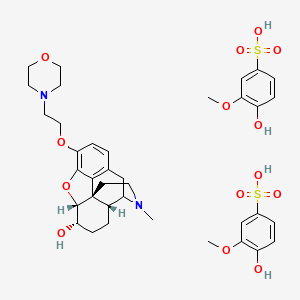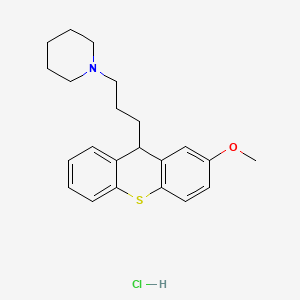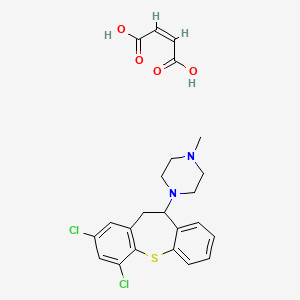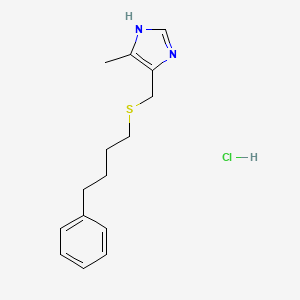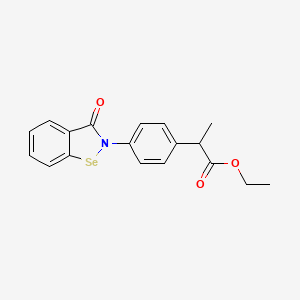
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzisoselenazol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate typically involves multi-step organic reactions. The starting materials may include benzene derivatives, selenium reagents, and ethyl acetate. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction may produce selenol compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate involves interactions with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and cellular components.
Pathways Involved: Oxidative stress pathways, signaling cascades, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-alpha-methylbenzeneacetate: Unique due to its specific structure and properties.
Other Benzisoselenazol Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
81743-94-4 |
|---|---|
Molecular Formula |
C18H17NO3Se |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
ethyl 2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3Se/c1-3-22-18(21)12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)23-19/h4-12H,3H2,1-2H3 |
InChI Key |
ZISXFLNTLWRHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


